(E/Z)-Ozagrel sodium
Description
The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a peptide composed of the amino acids cysteine, alanine, glycine, arginine, serine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Properties
Molecular Formula |
C38H63N15O12S2 |
|---|---|
Molecular Weight |
986.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
MFOQZVBTICLRRI-KWOAWZLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, liquid-phase peptide synthesis (LPPS) can be used for large-scale production, although it is less common due to the complexity of purification.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
Disulfide Bonds: Formed during oxidation reactions.
Modified Peptides: Resulting from amino acid substitutions.
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that peptides similar to H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH may enhance antiviral activity against SARS-CoV-2. For instance, a bicyclic peptide was developed as a covalent inhibitor targeting the 3C-like protease of SARS-CoV, demonstrating significant inhibition rates at low concentrations (10 μM) . This suggests that modifications of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH could lead to similar antiviral compounds.
Antimicrobial Activity
Peptides have been extensively studied for their antimicrobial properties. The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH could be evaluated for its efficacy against various bacterial strains. For example, a derivative known as NBDMCA showed promising antibacterial activity with zones of inhibition ranging from 10 mm to 20 mm against Gram-positive and Gram-negative bacteria . Such findings highlight the potential for H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH in developing new antimicrobial agents.
Supramolecular Systems
The integration of peptides into supramolecular systems, such as those involving cucurbiturils, has shown promise in enhancing drug delivery mechanisms. Research indicates that these systems can improve the solubility and stability of peptides, facilitating their application in targeted therapies . H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH could be incorporated into such systems to enhance its bioavailability.
Case Study: Peptide Modifications for Enhanced Activity
In a study exploring peptide modifications, researchers synthesized various peptide sequences to assess their biological activities. The incorporation of specific amino acids resulted in enhanced binding affinities and biological activities, suggesting that similar modifications to H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH could yield more potent derivatives .
| Peptide Sequence | Binding Affinity | Biological Activity |
|---|---|---|
| H-Ala-Cys-Asn-Thr-Gly-Ser-Pro-Tyr-Glu-Cys-NH2 | Moderate | |
| H-Trp-Lys-Arg-Thr-Leu-Arg-OH | High |
Exploration of Therapeutic Potentials
The therapeutic potential of H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH warrants further exploration in clinical settings. Investigating its role in wound healing, immune modulation, and cancer therapy could uncover valuable applications.
Development of Novel Formulations
Research should focus on developing novel formulations that utilize H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH in conjunction with other biomaterials to enhance its effectiveness and application scope.
Mechanism of Action
The mechanism of action of peptides like H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signal transduction pathways , leading to various biological effects. For example, the formation of disulfide bonds can stabilize the peptide’s structure, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
Uniqueness
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties . The presence of cysteine residues allows for the formation of disulfide bonds, which can significantly influence the peptide’s stability and biological activity.
Biological Activity
The compound H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH is a synthetic peptide comprising a sequence of amino acids that may exhibit various biological activities. Understanding the biological activity of this peptide is crucial for its potential applications in therapeutic contexts, particularly in areas such as immunology, cardiology, and oncology.
Structure and Composition
H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH consists of the following amino acids:
| Amino Acid | Abbreviation | Position |
|---|---|---|
| Cysteine | Cys | 1, 8 |
| Alanine | Ala | 2, 6 |
| Glycine | Gly | 3 |
| Arginine | Arg | 4, 5 |
| Serine | Ser | 7 |
| Tyrosine | Tyr | 9 |
This sequence suggests potential roles in various biological processes due to the presence of charged and polar residues, which can facilitate interactions with biological membranes and proteins.
Antioxidant Properties
Peptides containing cysteine residues often exhibit antioxidant properties. Cysteine can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that peptides with similar structures can enhance antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in cellular models .
Antimicrobial Activity
Peptides rich in arginine and cysteine have been noted for their antimicrobial properties. The presence of positively charged arginine residues can enhance membrane disruption in bacterial cells, leading to increased antimicrobial efficacy. For instance, marine peptides with similar compositions have demonstrated significant antimicrobial activity against various pathogens .
Cardiovascular Effects
Peptides resembling H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH may also influence cardiovascular health. The arginine residues are precursors to nitric oxide, a potent vasodilator. This suggests that the peptide could potentially lower blood pressure and improve vascular function by promoting endothelial health .
Case Studies
-
Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of peptides derived from fish sources. The peptide sequences were tested for their ability to reduce reactive oxygen species (ROS) levels in vitro. Results indicated that peptides with cysteine residues significantly inhibited lipid peroxidation and enhanced antioxidant enzyme activities . -
Antimicrobial Testing
Another study focused on the antimicrobial effects of peptides against Staphylococcus aureus and Escherichia coli. Peptides similar to H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH showed MIC values indicating effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
In Vitro Studies
In vitro studies have demonstrated that H-Cys-Ala-Gly-Arg-Arg-Ser-Ala-Tyr-Cys-OH exhibits significant antioxidant activity through mechanisms involving the inhibition of lipid peroxidation and enhancement of cellular defense mechanisms against oxidative damage .
The mechanisms underlying the biological activities of this peptide are multifaceted:
- Antioxidant Mechanism : Involves direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.
- Antimicrobial Mechanism : Likely involves disruption of bacterial cell membranes due to electrostatic interactions facilitated by positively charged amino acids.
- Cardiovascular Mechanism : Involves modulation of nitric oxide pathways leading to vasodilation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
